![molecular formula C9H12Hg4O8 B1255424 Tetrakis(acetoxymercuri)methane CAS No. 25201-30-3](/img/structure/B1255424.png)
Tetrakis(acetoxymercuri)methane
Overview
Description
Synthesis Analysis
The synthesis of tetrakis(acetoxymercuri)methane involves reactions with methylsulfane (CH3SH) or sulfane (H2S) in aqueous solutions, leading to the formation of derivatives such as tetrakis(methylthiomercuri)methane and μ-dithiotetramercurimethane. These products are insoluble in common solvents and exhibit remarkable thermal stability. The central CHg4 groups of the starting materials are preserved, indicating the formation of tetrahedral entities C(HgS−)4 in both compounds (Breitinger & Morell, 1977).
Scientific Research Applications
Luminescence Studies
- Tetrakis(acetoxymercuri)methane exhibits interesting luminescent properties. A study focused on tetrakis(4-methoxyphenyl)methane, a related compound, showed strong fluorescence around 340 nm at room temperature. This fluorescence is attributed to both solution and solid-state forms. Additionally, a luminescence band around 500 nm is observed upon crystallization, which is linked to phosphorescence. The crystal structure analysis of such compounds reveals significant insights into their luminescent behavior, including the role of hydrogen bonds in promoting phosphorescence at room temperature (Guieu, Rocha, & Silva, 2013).
Metal-Organic Frameworks (MOFs)
- A flexible octacarboxylate ligand similar to this compound has been used to construct a highly porous metal-organic framework. This framework, consisting of octahedral and cuboctahedral cages, exhibits a (4,8)-connected scu topology. It's particularly noted for high gas adsorption capacities, including N2 and H2, and shows high selectivities of CO2 over CH4 and N2. Such frameworks represent a significant advancement in MOF construction using flexible ligands (Lin et al., 2013).
Synthesis and Characterization
- This compound has been a focus in the synthesis of various compounds. For example, a special curing agent, tetrakis [(p-aminophenoxy) methyl] methane, was synthesized to address the poor toughness of cured epoxy resin. This process involved multiple steps, including the synthesis of intermediates and hydrolysis under acidic conditions. The study provided insights into the optimal process parameters for synthesis and characterized the structural properties of the resulting compounds (Peng & Zou, 2017).
Electronic and Photophysical Properties
- Research has delved into the electronic properties of compounds related to this compound. For instance, Tetrakis[4-(arylpyrimidyl)phenyl]methanes show intriguing electronic features, including intramolecular exciplex coupling and redox processes. These properties are essential for various applications, especially in the field of organic electronics (Zimmermann et al., 2000).
Amplified DNA Detection
- In the field of biotechnology, derivatives of this compound have been used in DNA detection. A specific tetrahedral cationic chromophore showed improved fluorescence resonance energy transfer (FRET) to fluorescein attached to double-stranded DNA. This application demonstrates the compound's potential in efficient DNA hybridization detection, an important aspect of molecular diagnostics (Iyer & Iyer, Wang, & Wang, 2006).
Mechanism of Action
Target of Action
Tetrakis(acetoxymercuri)methane primarily targets sulfur sites in nucleic acids . It binds to the sulfur atom of 6-thioguanosine and also to the 4-thiouridine residue of Escherichia coli tRNAVal . These sulfur sites play crucial roles in the structure and function of nucleic acids, influencing their stability, replication, and transcription processes.
Mode of Action
The compound forms a 4:1 complex with 6-thioguanosine . This interaction is facilitated by the addition of 3 equivalents of N,N-dimethyl-2-amino-ethanethiol hydrochloride to this compound, which effectively blocks three of the four mercury atoms, rendering the compound monofunctional toward 6-thioguanosine . This selective binding allows the compound to interact specifically with sulfur sites without forming intermolecular crosslinks .
Result of Action
The binding of this compound to sulfur sites in nucleic acids can potentially alter the structure and function of these molecules . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
acetyloxy-[tris(acetyloxymercurio)methyl]mercury | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.C.4Hg/c4*1-2(3)4;;;;;/h4*1H3,(H,3,4);;;;;/q;;;;;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFKDCOYEVSHMN-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Hg]C([Hg]OC(=O)C)([Hg]OC(=O)C)[Hg]OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Hg4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179867 | |
Record name | Tetrakis(acetoxymercuri)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1050.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25201-30-3 | |
Record name | Tetrakis(acetoxymercuri)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025201303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC150867 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrakis(acetoxymercuri)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAKIS(ACETOXYMERCURI)METHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCG6X60HJW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tetrakis(acetoxymercuri)methane interact with its target, and what are the downstream effects?
A: this compound primarily interacts with sulfur atoms. [, , , , ] It forms a strong complex with the sulfur atom of 6-thioguanosine and binds to the 4-thiouridine residue in Escherichia coli tRNAVal. [] This binding to sulfur atoms, particularly in nucleic acids and potentially in proteins, makes it a useful reagent for labeling and studying these biomolecules. [, ] For instance, it has been used to label fd bacteriophage coat proteins for visualization using a scanning transmission electron microscope. []
Q2: What is the structural characterization of this compound?
A: this compound has the molecular formula C9H12Hg4O8. [] While its exact molecular weight may vary slightly based on isotopic abundance, it is approximately 953 g/mol. [] X-ray crystallography confirms its structure comprises a central carbon atom bonded to four mercury atoms, each further linked to an acetoxy group (–OCOCH3). []
Q3: Are there any catalytic properties and applications associated with this compound?
A: The provided research does not elaborate on the catalytic properties of this compound. Its primary use, as highlighted in the papers, is as a labeling reagent for sulfur-containing biomolecules. [, , ]
Q4: Have there been any studies exploring the structure-activity relationship (SAR) of this compound?
A: While the research mentions using N,N-dimethyl-2-amino-ethanethiol hydrochloride to block three of the four mercury atoms in this compound to make it monofunctional, [] there isn't extensive discussion on broader SAR studies. Further research is needed to understand how modifications to its structure impact its binding affinity, specificity, and other properties.
Q5: What are the known toxicological and safety concerns related to this compound?
A5: Given that this compound contains mercury, it is crucial to handle it with extreme caution. Mercury and its compounds are known to be highly toxic, potentially leading to severe health issues upon exposure. Unfortunately, the provided research does not offer specific data on the compound's toxicity profile. Therefore, assuming its toxicity and taking appropriate safety measures during handling and disposal are essential.
Q6: What analytical methods are typically employed to characterize and quantify this compound?
A: X-ray crystallography has been instrumental in determining the structure of this compound. [, ] Additionally, vibrational spectroscopy, including infrared and Raman spectroscopy, provides valuable information about its molecular vibrations and structure. [, , ] The specific methods for quantification may vary depending on the sample matrix and the desired level of sensitivity.
Q7: Is there any historical context or are there any milestones associated with the research and use of this compound?
A: While a detailed historical account is not available in the provided research, the use of this compound as a labeling reagent for sulfur in biomolecules seems to be a significant milestone. [, ] This application has potential implications for understanding the structure and function of biomolecules like nucleic acids and proteins.
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